4-Cbz-3-(2-carboxy-ethyl)-morpholine

Description

Structural Significance of 4-Cbz-3-(2-Carboxy-Ethyl)-Morpholine

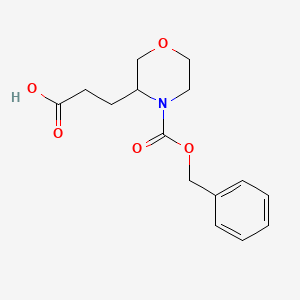

This compound (CAS: 885274-07-7) is a morpholine derivative characterized by a carbobenzoxy (Cbz) group at the 4-position and a carboxyethyl side chain at the 3-position of the morpholine ring. Its molecular formula, $$ \text{C}{15}\text{H}{19}\text{NO}_5 $$, reflects a hybrid structure combining aromatic, heterocyclic, and carboxylic acid functionalities.

Key Structural Features:

- Morpholine Core : The six-membered heterocyclic ring contains one oxygen and one nitrogen atom, conferring both hydrophilic and basic properties.

- Cbz Group : The benzyloxycarbonyl moiety at the 4-position enhances steric bulk and modulates electronic interactions, often serving as a protective group in synthetic chemistry.

- Carboxyethyl Side Chain : The propanoic acid substituent at the 3-position introduces acidity and hydrogen-bonding capacity, critical for molecular recognition in biological systems.

The compound’s structural duality—balancing lipophilic (Cbz) and hydrophilic (carboxyethyl) regions—enables diverse applications in medicinal chemistry and organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{15}\text{H}{19}\text{NO}_5 $$ |

| Molecular Weight | 293.31 g/mol |

| IUPAC Name | 3-(4-(Benzyloxycarbonyl)morpholin-3-yl)propanoic acid |

| Key Functional Groups | Morpholine, Cbz, Carboxylic Acid |

Historical Development of Morpholine-Based Research Compounds

Morpholine derivatives have been pivotal in pharmaceutical research since the 1930s, when the Cbz group was first employed in peptide synthesis. The discovery of this compound emerged from efforts to optimize the pharmacokinetic and synthetic versatility of morpholine scaffolds.

Milestones in Morpholine Chemistry:

- 1930s : Introduction of benzyl chloroformate (Cbz-Cl) for amine protection, enabling controlled peptide synthesis.

- 2000s : Recognition of morpholine’s role in kinase inhibition and metabolic stability, spurring derivatives like this compound.

- 2020s : Advances in green synthesis, such as oxidative liquid-phase polymerization, improved scalability of substituted morpholines.

This compound exemplifies the evolution from simple heterocycles to multifunctional intermediates with tailored bioactivity.

Nomenclature and Classification Systems

The systematic naming of this compound adheres to IUPAC guidelines, emphasizing substituent positions and functional groups:

- Root : Morpholine (heterocyclic amine).

- Substituents :

- 4-position: Benzyloxycarbonyl (Cbz).

- 3-position: 2-Carboxyethyl.

Classification:

- Chemical Class : Heterocyclic compound (morpholine derivative).

- Functional Groups : Secondary amine, ether, carboxylic acid.

- Therapeutic Relevance : Intermediate in antimicrobial and anti-inflammatory agent development.

The compound’s SMILES notation ($$ \text{C1COCC(N1C(=O)OCC2=CC=CC=C2)CCC(=O)O} $$) and InChI key ($$ \text{UWIKLDKPALYJTF-UHFFFAOYSA-N} $$) further standardize its identification.

Position in Contemporary Chemical Research

This compound occupies a niche in modern research due to its dual role as a synthetic intermediate and bioactive scaffold.

Research Applications:

- Antimicrobial Development : Demonstrates efficacy against Staphylococcus aureus and Escherichia coli via membrane disruption.

- Anti-Inflammatory Agents : Inhibits cyclooxygenase enzymes, reducing edema in preclinical models.

- Organic Synthesis : Serves as a precursor for spiroacetal frameworks and peptidomimetics.

| Application | Mechanism | Reference |

|---|---|---|

| Antimicrobial Activity | Cell membrane disruption | |

| Anti-Inflammatory Effects | Cyclooxygenase inhibition | |

| Drug Intermediate | Spiroacetal synthesis |

The compound’s adaptability in fragment-based drug design and green chemistry underscores its relevance in addressing antibiotic resistance and inflammation-related disorders.

Properties

IUPAC Name |

3-(4-phenylmethoxycarbonylmorpholin-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c17-14(18)7-6-13-11-20-9-8-16(13)15(19)21-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWIKLDKPALYJTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1C(=O)OCC2=CC=CC=C2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693059 | |

| Record name | 3-{4-[(Benzyloxy)carbonyl]morpholin-3-yl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885274-07-7 | |

| Record name | 3-{4-[(Benzyloxy)carbonyl]morpholin-3-yl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Cbz-3-(2-carboxy-ethyl)-morpholine, a morpholine derivative, has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by comprehensive data tables.

Chemical Structure and Properties

The compound this compound is characterized by the following structural formula:

This structure includes a carbobenzoxy (Cbz) group and a carboxyethyl side chain, contributing to its unique biological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells.

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, likely due to its ability to disrupt bacterial cell membranes or inhibit critical enzymatic functions.

- Anti-inflammatory Effects : It has been shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.

Biological Activity Overview

Research indicates that this compound possesses the following biological activities:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacteria and fungi, including Staphylococcus aureus. |

| Anti-inflammatory | Reduces edema in animal models, indicating potential for treating inflammatory diseases. |

Antimicrobial Efficacy

A study demonstrated that this compound exhibited potent activity against common pathogens. The minimum inhibitory concentrations (MICs) were comparable to standard antibiotics, indicating strong antimicrobial potential.

Anti-inflammatory Effects

In vivo experiments showed that administration of this compound significantly reduced inflammation in rat models induced by carrageenan. This suggests its potential as a therapeutic agent for inflammatory conditions.

Comparative Studies

When compared to similar compounds, this compound showed superior efficacy in antimicrobial activity due to its unique structural features that enhance membrane permeability.

Comparison with Similar Compounds

| Compound | Antimicrobial Activity | Mechanism of Action |

|---|---|---|

| This compound | High | Disruption of cell membranes |

| Methyl 4-acetamido-2-methoxybenzoate | Moderate | Enzyme inhibition |

| Methyl 4-acetamido-5-chloro-2-methoxybenzoate | Low | Altered chemical properties |

Scientific Research Applications

Organic Synthesis

4-Cbz-3-(2-carboxy-ethyl)-morpholine serves as an important intermediate in the synthesis of various complex organic molecules. Its structure allows for further derivatization, making it useful in creating new compounds with potential biological activities.

Medicinal Chemistry

Research indicates that derivatives of morpholine, including this compound, exhibit various biological activities. These include:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi.

- Anti-inflammatory Properties : It has been observed to reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases.

- Pharmaceutical Development : Ongoing research is exploring its use as a pharmaceutical agent, particularly in drug design targeting specific biological pathways.

The biological activity of this compound can be attributed to its interactions with specific molecular targets:

- Mechanism of Action : The compound may disrupt bacterial cell membranes or inhibit key enzymes involved in inflammatory processes.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Anti-inflammatory Effects : In vivo studies indicated that administration of this compound significantly reduced edema in rat models induced by carrageenan, highlighting its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Research Implications

The DOS-generated library highlights the importance of stereochemical complexity in expanding drug-like chemical space . This compound exemplifies how strategic functionalization balances hydrophilicity, stability, and target engagement. Future studies should prioritize in vitro ADMET profiling and comparative bioactivity assays against its analogues.

Preparation Methods

Synthetic Route Overview

The preparation of 4-Cbz-3-(2-carboxy-ethyl)-morpholine typically involves two key stages:

- Synthesis of N-protected morpholine intermediates (e.g., 4-Cbz-morpholine derivatives)

- Introduction of the 3-(2-carboxy-ethyl) substituent via ring functionalization or ring-opening strategies

Preparation of N-Cbz Morpholine Core

A reliable approach to the N-Cbz morpholine core involves catalytic hydrogenation and cyclization steps starting from benzaldehyde and ethanolamine derivatives:

Step 1: Formation of N-benzylethanolamine via catalytic hydrogenation

Benzaldehyde and ethanolamine undergo a one-pot condensation and hydrogenation catalyzed by Pd/C under mild hydrogen pressure (0.1–2 MPa) at 30–80 °C. The Pd/C catalyst adsorbs hydrogen and facilitates reduction of the C=N bond to form N-benzylethanolamine with high selectivity and yield (>81.5%).

Step 2: Cyclization with glyoxylic acid

N-benzylethanolamine is reacted with glyoxylic acid in a tetrahydrofuran/water mixture at 50–100 °C for 10–20 hours. This cyclization yields 4-benzyl-2-hydroxy-morpholin-3-one (a morpholine-3-one derivative) with product purity exceeding 96.3%.

This two-step process is green, cost-effective, and scalable for industrial production, with solvent recovery and catalyst reuse demonstrated.

Summary of Key Preparation Parameters

| Preparation Step | Conditions & Reagents | Yield & Purity | Notes |

|---|---|---|---|

| N-Benzylethanolamine formation | Benzaldehyde + ethanolamine, Pd/C catalyst, H2 (0.1–2 MPa), 30–80 °C, 5–8 h | >81.5% yield | One-pot condensation and hydrogenation, green process |

| Cyclization with glyoxylic acid | Glyoxylic acid (30–60% aq.), THF, 50–100 °C, 10–20 h | Product purity >96.3% | Recrystallization for purification |

| Ring opening of 2-tosyl-1,2-oxazetidine | Base catalysis (DBU), α-formyl carboxylates | Diastereoselective synthesis | Modular route to 3-substituted morpholines |

| Pd-catalyzed aminocarbonylation | Lactam/lactone triflates, Pd catalyst, Xantphos ligand, mild conditions | Up to 87% yield (related amides) | Useful for functionalization of morpholine derivatives |

Research Findings and Practical Notes

- The catalytic hydrogenation step benefits from Pd/C catalysts with specific surface areas (420–500 m²/g) and small particle sizes (10–20 μm) for optimal activity and selectivity.

- The cyclization step requires careful temperature control and slow addition of N-benzylethanolamine to glyoxylic acid to maximize yield and purity.

- The ring-opening strategy using 2-tosyl-1,2-oxazetidine provides access to stereochemically defined morpholine derivatives, crucial for biological activity optimization.

- Reuse of catalysts and solvents is feasible, enhancing the sustainability of the synthetic process.

- The modular nature of these methods allows for the introduction of various substituents, including the Cbz protecting group and carboxy-ethyl side chains, enabling tailored synthesis of target molecules.

Q & A

Q. What are the recommended synthetic routes for 4-Cbz-3-(2-carboxy-ethyl)-morpholine, and how can intermediates be validated?

A practical approach involves multi-step organic synthesis, starting with protecting group strategies. For example, the Cbz (carbobenzyloxy) group can be introduced via a Schotten-Baumann reaction using benzyl chloroformate. The 2-carboxy-ethyl side chain may be added through alkylation or Michael addition, followed by cyclization to form the morpholine ring. Key intermediates should be validated using -NMR and -NMR to confirm regiochemistry and purity. For morpholine derivatives, X-ray crystallography (using SHELX programs for refinement) can resolve ambiguities in stereochemistry .

Q. How can researchers optimize purification of this compound using chromatographic techniques?

Reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) is effective. Monitor purity via UV detection at 210–254 nm, targeting >95% purity. For challenging separations, preparative TLC on silica gel (ethyl acetate/hexane, 3:7) can isolate isomers. Validate fractions using mass spectrometry (ESI-MS) and compare retention times with synthetic standards .

Q. What spectroscopic methods are critical for structural characterization of this compound?

- NMR : -NMR to confirm proton environments (e.g., Cbz aromatic protons at δ 7.2–7.4 ppm, morpholine ring protons at δ 3.4–3.8 ppm). -NMR identifies carbonyl (Cbz: ~156 ppm) and carboxylic acid carbons (~170 ppm).

- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm) and C=O stretches (Cbz: ~1690 cm).

- X-ray crystallography : Resolve absolute configuration using SHELXL refinement; hydrogen-bonding patterns (e.g., C–H···O interactions) stabilize crystal packing .

Q. How can researchers quantify this compound in complex matrices?

Develop a validated UV-Vis spectrophotometric method at λ~270 nm (Cbz group absorbance) with a linear range of 1–50 µg/mL. For higher sensitivity, use HPLC-MS/MS in selected reaction monitoring (SRM) mode, employing deuterated internal standards to correct for matrix effects .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions, and how can degradation products be identified?

Conduct accelerated stability studies:

- Acidic/alkaline hydrolysis : Incubate at pH 2 (0.1 M HCl) and pH 12 (0.1 M NaOH) at 40°C for 24 hours. Monitor degradation via LC-MS; common products include decarboxylated morpholine or Cbz cleavage fragments.

- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures. Pair with DSC to identify melting points and polymorphic transitions .

Q. What computational strategies can predict the compound’s reactivity or interactions with biological targets?

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

- Molecular docking : Use AutoDock Vina to simulate binding to targets like enzymes or receptors (e.g., protease inhibitors). Validate with MD simulations (GROMACS) to assess binding stability.

- ADMET prediction : Tools like SwissADME evaluate logP, solubility, and CYP450 interactions to prioritize derivatives .

Q. How should researchers address contradictions in crystallographic data or spectroscopic assignments?

- X-ray refinement : Use SHELXL’s TWIN/BASF commands to model twinning or disorder. Compare residual electron density maps to detect missed solvent molecules.

- NMR ambiguity : Employ 2D techniques (HSQC, HMBC) to resolve overlapping signals. For chiral centers, use Mosher’s ester derivatization or chiral HPLC .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in drug discovery?

- Analog synthesis : Modify the carboxy-ethyl chain (e.g., esterification, amidation) or replace Cbz with other protecting groups (Boc, Fmoc).

- Biological assays : Test analogs in enzyme inhibition (IC) or cell viability assays (MTT). Correlate activity with computational descriptors (e.g., LogD, polar surface area) .

Q. How can solubility challenges be overcome for in vitro studies?

Q. What methodologies validate the compound’s role in multi-step reaction mechanisms or catalytic cycles?

- Kinetic studies : Use stopped-flow spectroscopy to monitor intermediate formation (e.g., acyl-morpholine adducts).

- Isotopic labeling : Incorporate -labeled carboxylic acid groups and track via -NMR or mass spectrometry.

- In situ IR : Detect transient intermediates during reactions (e.g., esterification or ring-opening) .

Data Analysis and Reporting

Q. How should researchers document crystallographic data to meet publication standards?

Q. What statistical approaches are recommended for analyzing biological assay data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.